REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1[CH:17]=[CH:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([O:18]C)[CH:14]=2)[CH:9]=1)(C)(C)C.Br>C(O)(=O)C>[NH2:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[CH:14]=[C:13]([OH:18])[CH:12]=[CH:11]2
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Name
|
|
Quantity
|
10.05 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(NC1=CC2=CC=C(C=C2C=C1)OC)=O
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Name
|
|
Quantity
|
200 mL
|
Type
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reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
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300 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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The glacial acetic acid and the 48% HBr were removed under reduced pressure
|
Type
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CUSTOM
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Details
|
the residue partitioned between methylene chloride and water
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Type
|
ADDITION
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Details
|
The aqueous layer was made basic by the addition of NaHCO3
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Type
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CUSTOM
|
Details
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A solid precipitated
|
Type
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FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C=CC(=CC2=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.72 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |